Borate(1-), tetrahydro-, lithium

Catalog No.
S652701
CAS No.
16949-15-8
M.F
BLi
M. Wt
17.8 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Borate(1-), tetrahydro-, lithium

CAS Number

16949-15-8

Product Name

Borate(1-), tetrahydro-, lithium

IUPAC Name

lithium;boron(1-)

Molecular Formula

BLi

Molecular Weight

17.8 g/mol

InChI

InChI=1S/B.Li/q-1;+1

InChI Key

NZTNZPDOBQDOSO-UHFFFAOYSA-N

SMILES

[Li+].[B-]

Synonyms

Lithium Tetrahydroborate (1:1); Lithium Boron Hydride; Lithium Hydroborate (LiBH4); Lithium Tetrahydroborate

Canonical SMILES

[Li+].[B-]

Isomeric SMILES

[Li+].[B-]

Lithium borohydride (LiBH4) is a white crystalline ionic compound widely used in organic synthesis as a strong reducing agent []. It is prepared from the reaction of lithium metal and sodium borohydride (NaBH4) []. Research on LiBH4 is significant due to its potential applications in hydrogen storage for fuel cells [].


Molecular Structure Analysis

LiBH4 adopts a simple crystal structure with a tetrahedral BH4- anion and a Li+ cation []. The B-H bond length is about 1.12 Å, and the Li-B distance is approximately 2.17 Å []. This structure allows for the easy donation of a hydride ion (H-) from the BH4- unit, which is crucial for its reducing properties.


Chemical Reactions Analysis

Synthesis

The most common method for synthesizing LiBH4 involves the reaction of lithium metal with NaBH4 in diethyl ether (Et2O) at low temperatures [].

2Li + 2NaBH4 → 2LiBH4 + Na2H2

Reduction Reactions

LiBH4 is a versatile reducing agent for various organic functional groups. Here are some examples with balanced chemical equations:

  • Reduction of aldehydes and ketones to alcohols:

RCHO + LiBH4 + H2O → RCH2OH + LiBO2 + H2 (R = alkyl group) []

  • Reduction of esters to alcohols:

RCOOR' + LiBH4 + H2O → RCH2OH + R'OH + LiBO2 + H2 (R, R' = alkyl groups) []

  • Reduction of acid chlorides to primary alcohols:

RCO Cl + LiBH4 + H2O → RCH2OH + LiCl + B(OH)3 (R = alkyl group) []

Decomposition

LiBH4 decomposes at high temperatures (>380°C) to release hydrogen gas [].

2LiBH4 → 2LiH + B2H6 + H2

Chemical and Physical Properties Analysis

  • Formula: LiBH4
  • Molecular Weight: 21.78 g/mol []
  • Appearance: White crystalline solid []
  • Melting Point: 268°C []
  • Boiling Point: Decomposes at 380°C []
  • Solubility: Soluble in ethers (e.g., diethyl ether), THF, and aliphatic amines. Reacts with water [].
  • Stability: Decomposes upon exposure to moisture or air, releasing hydrogen gas [].

Mechanism of Action (Not Applicable)

LiBH4 is a hazardous material due to several factors:

  • Flammability: Can ignite spontaneously upon contact with air or moisture, releasing flammable hydrogen gas [].
  • Toxicity: Harmful if swallowed, inhaled, or absorbed through skin. Can cause irritation and burns [].
  • Reactivity: Reacts violently with water and strong oxidizers [].

Safety precautions when handling LiBH4 include:

  • Working in a well-ventilated fume hood.
  • Wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and a respirator.
  • Handling the compound in inert atmosphere (e.g., dry nitrogen) [].

Hydrogen Storage:

  • One of the most actively researched applications of lithium tetrahydroborate is its potential for hydrogen storage. Hydrogen is considered a clean and sustainable fuel source, but storing it efficiently remains a challenge. LiBH4 can reversibly release hydrogen gas under specific conditions, making it a candidate for onboard hydrogen storage in fuel cell vehicles. Research is ongoing to optimize the dehydrogenation process and improve cyclability (the ability to release and absorb hydrogen multiple times) ().

Battery Technology:

  • Lithium tetrahydroborate is being investigated as a potential anode material for next-generation batteries due to its high theoretical capacity for storing lithium ions. This could lead to batteries with higher energy density and longer lifespans compared to traditional lithium-ion batteries ().

Organic Synthesis:

  • LiBH4 is a valuable reducing agent in organic chemistry, facilitating the reduction of various functional groups in organic molecules. This makes it a useful tool for synthesizing complex organic compounds used in pharmaceuticals, materials science, and other fields ().

Neutron Capture Therapy:

  • Research suggests that lithium tetrahydroborate may have applications in neutron capture therapy (NCT), a type of cancer treatment. In NCT, boron atoms in a tumor selectively capture neutrons, releasing radiation that destroys cancer cells while minimizing harm to healthy tissues. LiBH4 nanoparticles containing enriched boron isotopes are being explored as potential NCT agents ().

Other Potential Applications:

  • Lithium tetrahydroborate's unique properties are being explored in other research areas, including its use as a flame retardant, a hydrogenation catalyst, and a material for solid-state electrolytes in fuel cells.

UNII

8L87X4S4KP

Other CAS

16949-15-8

Use Classification

Fire Hazards -> Flammable - 3rd degree, Reactive - 2nd degree

General Manufacturing Information

Borate(1-), tetrahydro-, lithium (1:1): ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types